5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine
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Overview
Description
5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with fluorine, phenyl, and a sulfonylpiperazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Sulfonylation of Piperazine: The piperazine ring is sulfonylated using sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is assembled through nucleophilic substitution reactions, where the sulfonylpiperazine and methylpyrazole groups are introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts for cross-coupling, sulfonyl chlorides for sulfonylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine: Lacks the fluorine atom, which may affect its reactivity and binding affinity.
5-Fluoro-4-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-6-phenylpyrimidine: Lacks the sulfonyl group, potentially altering its solubility and biological activity.
Uniqueness
The presence of both the fluorine atom and the sulfonylpiperazine group in 5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability, enhanced binding affinity, and specific reactivity patterns.
Properties
IUPAC Name |
5-fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-23-12-15(11-22-23)28(26,27)25-9-7-24(8-10-25)18-16(19)17(20-13-21-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQDWTVURYUABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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